N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Overview
Description
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a unique combination of oxazole and benzodioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors like 3,5-dimethyl-4-formyl-1,2-oxazole. The benzodioxine moiety can be introduced via condensation reactions with suitable dihydroxybenzene derivatives. The final step often involves the coupling of the oxazole and benzodioxine intermediates under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole and benzodioxine derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxazole and benzodioxine moieties, while reduction may lead to the formation of reduced functional groups within the molecule.
Scientific Research Applications
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxine moiety may contribute to the compound’s overall stability and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,3-oxazole and 4,5-dihydro-1,3-oxazole share structural similarities with the oxazole moiety of the compound.
Benzodioxine Derivatives: Compounds like 1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxine share structural similarities with the benzodioxine moiety of the compound.
Uniqueness
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to the combination of oxazole and benzodioxine moieties within a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-12(10(2)21-17-9)8-16-15(18)11-4-3-5-13-14(11)20-7-6-19-13/h3-5H,6-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFXMSKHVGTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=C3C(=CC=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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